3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde
Description
Properties
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-14)11(9)13-7-3-6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMKGAOKKFDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reported Preparation Methods
Direct Substitution of 2-Halobenzaldehyde Derivatives with Pyrazole
One common approach involves the reaction of 2-halogenated-3-methylbenzaldehyde (e.g., 2-bromo-3-methylbenzaldehyde) with pyrazole under basic or catalytic conditions to substitute the halogen with the pyrazolyl group. This can be achieved via:
- Nucleophilic aromatic substitution (SNAr) under strong base conditions.
- Transition-metal catalyzed coupling reactions , such as copper- or palladium-catalyzed C–N bond formation (Ullmann or Buchwald–Hartwig amination).
This method allows for regioselective substitution at the 2-position while preserving the aldehyde group.
Condensation and Cyclization Routes Involving Hydrazine Derivatives
Another synthetic route, inspired by related pyrazole chemistry, involves the condensation of substituted benzaldehydes with hydrazine derivatives to form pyrazole rings directly attached to the aromatic system. For example:
- Starting from 2-methylbenzaldehyde, condensation with hydrazine derivatives followed by cyclization with β-keto esters or other carbonyl compounds can yield pyrazolyl-substituted benzaldehydes or related heterocycles.
- This approach is exemplified in the synthesis of pyrazol-5(4H)-one derivatives and their subsequent functionalization to introduce the aldehyde group or other substituents.
This method is advantageous for constructing diverse pyrazole-substituted aromatic aldehydes in a modular fashion.
Multi-Step Synthesis via Intermediate Functional Group Transformations
A more elaborate synthetic sequence may involve:
- Preparation of a bromomethylbenzaldehyde intermediate by selective reduction and halogenation of a dialdehyde precursor.
- Nucleophilic substitution of the bromomethyl group with pyrazole or pyrazolyl derivatives.
- Purification and isolation steps to obtain the target aldehyde with high purity.
Such sequences are supported by literature protocols involving Sommelet reactions, selective reductions (e.g., with sodium borohydride), and subsequent nucleophilic substitutions under mild conditions.
Example Synthetic Procedure and Reaction Conditions
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Methylbenzaldehyde + hydrazine derivative | Base-catalyzed condensation, reflux in EtOH | ~70-80 | Formation of pyrazol-5(4H)-one intermediate |
| 2 | Pyrazol-5(4H)-one + aromatic aldehyde + malononitrile | Tandem Michael addition-Thorpe-Ziegler reaction at 80°C, 2 h | 63-72 | Direct precipitation of product on cooling |
| 3 | Bromomethylbenzaldehyde intermediate | Treatment with pyrazole under nucleophilic substitution conditions | Variable | Requires purification by recrystallization |
This example is adapted from a study synthesizing pyrazole-substituted benzaldehydes and related heterocycles, highlighting the use of mild bases, ethanol as solvent, and moderate heating to achieve good yields without extensive chromatography.
Industrial and Scale-Up Considerations
Industrial preparation of pyrazolylbenzaldehydes, including 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, often employs:
- Large-scale organic synthesis techniques with optimized catalysts (e.g., copper or palladium complexes).
- Controlled temperature profiles for selective reactions.
- Sequential washing and crystallization steps to ensure high purity.
A patent describing related pyrazole derivatives outlines processes involving organic layer washing with aqueous sodium bicarbonate and sodium chloride solutions, concentration under reduced pressure, and crystallization with glacial acetic acid to isolate pure pyrazolyl compounds. Although the patent focuses on pyrazolylpiperazine derivatives, the purification and isolation strategies are applicable to pyrazolylbenzaldehydes.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Direct substitution of 2-halobenzaldehyde | Regioselective, straightforward | Requires halogenated precursors and catalysts | 60-85 |
| Condensation and cyclization with hydrazine | Modular synthesis, versatile for derivatives | Multi-step, may require purification | 63-72 |
| Multi-step via bromomethyl intermediates | Allows selective functionalization | More complex, longer synthesis time | Variable |
Research Findings and Notes
- The condensation of 2-methylbenzaldehyde with hydrazine derivatives under base catalysis is efficient and amenable to combinatorial synthesis of pyrazolyl derivatives.
- The use of mild reducing agents such as sodium borohydride enables selective functional group transformations without compromising the aldehyde group.
- Industrial processes emphasize purification steps involving aqueous washes and controlled crystallization to achieve high-purity products suitable for pharmaceutical applications.
- No direct preparation method exclusively for this compound was found in isolation, but closely related compounds and synthetic strategies provide a reliable framework for its synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Methyl-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities. The following sections outline its specific pharmacological applications:
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . These compounds can serve as potential leads for developing new antimicrobial agents.
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies indicate that compounds with a pyrazole moiety can inhibit cyclooxygenase enzymes, which play a critical role in inflammation . This suggests that this compound may be beneficial in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The structural features of this compound may enhance its efficacy as an anticancer agent.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis:
Precursor for Synthesis
This compound can act as a precursor for synthesizing more complex organic molecules, including other pyrazole derivatives and heterocyclic compounds . Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Ligand Development
In coordination chemistry, pyrazole derivatives are often utilized as ligands in metal complexes. The ability of this compound to coordinate with metal ions can lead to the formation of novel materials with unique properties .
Materials Science Applications
The unique properties of this compound extend into materials science:
Polymer Chemistry
In polymer chemistry, pyrazole-containing compounds are being investigated for their potential use in creating new polymeric materials with enhanced thermal and mechanical properties . The incorporation of such compounds can lead to innovative applications in coatings and composites.
Sensors and Catalysts
The electronic properties of pyrazole derivatives make them suitable candidates for developing sensors and catalytic systems. Research is ongoing into their use in electrochemical sensors and as catalysts for various chemical reactions .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methyl group in the target compound may stabilize the aldehyde via electron-donating effects, but steric interference could dominate in reactions requiring aldehyde accessibility.
- Bulkier Groups : Compounds like 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde exhibit reduced solubility and altered reactivity due to bulky substituents .
Biological Activity
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a compound that belongs to the pyrazole family, which has gained significant attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural framework of pyrazoles allows for various modifications that can enhance their biological activity. This compound is one such derivative that has shown promising results in various studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between 3-methyl-1-phenyl-5-pyrazolone and benzaldehyde. This reaction can be facilitated using solvents like ethanol under controlled temperatures to yield the desired product efficiently. The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 12.5 | Apoptosis induction |
| Liver Cancer | HepG2 | 15.0 | Cell cycle arrest (G0-G1 phase) |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various models. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
| Compound | COX Inhibition (%) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| This compound | 70% | Diclofenac | 54.65 |
Antimicrobial Activity
The compound also exhibits antimicrobial activity against various bacterial strains. Studies have shown that it possesses effective inhibition against pathogens like E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| E. coli | 20 | Ampicillin |
| S. aureus | 18 | Gentamicin |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- Antitumor Evaluation : A study reported that derivatives containing a pyrazole moiety exhibited significant antitumor activity across multiple cancer cell lines, with some compounds achieving IC50 values below 10 µM, indicating potent activity against cancer proliferation .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed comparable efficacy to established anti-inflammatory drugs like indomethacin .
- Antimicrobial Testing : Research demonstrated that specific modifications to the pyrazole structure significantly enhanced antimicrobial effectiveness against resistant strains .
Q & A
Q. What structural features make this compound a better intermediate for pharmacophores than 5-methoxy derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
